molecular formula C10H8F3N B3200654 2-methyl-4-(trifluoromethyl)-1H-indole CAS No. 1018971-85-1

2-methyl-4-(trifluoromethyl)-1H-indole

Cat. No.: B3200654
CAS No.: 1018971-85-1
M. Wt: 199.17 g/mol
InChI Key: TURWIQQQNMXJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(trifluoromethyl)-1H-indole is a versatile indole derivative of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold in pharmaceuticals, known for its presence in compounds with a broad spectrum of biological activities . Incorporating a trifluoromethyl (CF3) group into organic molecules is a common strategy in agrochemical and pharmaceutical development, as it can dramatically influence the molecule's physicochemical properties, metabolic stability, and binding affinity . This makes trifluoromethyl-substituted indoles particularly valuable for creating novel bioactive compounds. Research into similar indole structures has demonstrated potential for various applications, including serving as key intermediates in the synthesis of antiviral agents and other biologically active molecules . The specific 2-methyl-4-(trifluoromethyl) substitution pattern on the indole ring provides a unique chemical entity that researchers can utilize to explore new structure-activity relationships. This compound is intended for use in laboratory research as a building block for the synthesis of more complex molecules, in biological screening assays, and in method development studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: Researchers should consult the Safety Data Sheet (MSDS) prior to use. This product is for laboratory and research purposes only.

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N/c1-6-5-7-8(10(11,12)13)3-2-4-9(7)14-6/h2-5,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURWIQQQNMXJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 4 Trifluoromethyl 1h Indole and Analogues

Convergent and Multi-Step Synthesis Strategies

These strategies involve the formation of the indole (B1671886) ring as a key step, using starting materials designed to yield the desired substitution pattern. Classical indole syntheses have been adapted, and new catalytic methods have been developed to accommodate the electronic effects of the trifluoromethyl group.

The Nenitzescu indole synthesis, first reported in 1929, is a reaction that traditionally forms 5-hydroxyindole (B134679) derivatives from the condensation of a p-benzoquinone and a β-aminocrotonic ester. wikipedia.orgmdpi.com The mechanism involves a sequence of a Michael addition, a nucleophilic attack by the enamine, and an elimination. wikipedia.org

This classical method has been successfully adapted for the synthesis of indoles bearing a trifluoromethyl group at the 4-position. Research has shown that 2-trifluoromethyl-1,4-benzoquinone is a viable substrate for the Nenitzescu reaction. Its condensation with ethyl 3-aminocrotonate or t-butyl 3-aminocrotonate provides good yields of the corresponding esters of 5-hydroxy-2-methyl-4-trifluoromethylindole-3-carboxylic acid. acs.org The powerful inductive-withdrawing effect of the trifluoromethyl group largely controls the site of the initial carbon-carbon bond formation, directing the regiochemical outcome of the cyclization. acs.orgresearchgate.net This directive influence is a key feature of the adaptation, allowing for the synthesis of specifically substituted indoles that may be difficult to access otherwise. acs.org For example, the reaction between 2-trifluoromethyl-1,4-benzoquinone and ethyl 3-aminocrotonate directly furnishes the 4-CF3 substituted indole core. acs.orgresearchgate.net Subsequent decarbalkoxylation of the resulting t-butyl ester with p-toluenesulfonic acid yields 2-methyl-4-trifluoromethylindol-5-ol. acs.org

Table 1: Nenitzescu Synthesis of 4-Trifluoromethylindoles acs.org
Benzoquinone PrecursorEnamine PrecursorProductYield
2-Trifluoromethyl-1,4-benzoquinoneEthyl 3-aminocrotonateEthyl 5-hydroxy-2-methyl-4-trifluoromethylindole-3-carboxylateGood
2-Trifluoromethyl-1,4-benzoquinonet-Butyl 3-aminocrotonatet-Butyl 5-hydroxy-2-methyl-4-trifluoromethylindole-3-carboxylateGood
2-Chloro-5-trifluoromethyl-1,4-benzoquinoneEthyl 3-aminocrotonateEthyl 7-chloro-5-hydroxy-2-methyl-4-trifluoromethylindole-3-carboxylate-

Building the indole ring from precursors that already contain the trifluoromethyl group is a common and effective strategy. These methods often involve a key cyclization step to form the heterocyclic core.

A notable example is the domino trifluoromethylation/cyclization of 2-alkynylanilines. organic-chemistry.org In this approach, a fluoroform-derived CuCF₃ reagent is used to introduce a trifluoromethyl group onto the alkyne moiety of a 2-alkynylaniline derivative. The resulting intermediate undergoes a spontaneous cyclization to form the 2-(trifluoromethyl)indole. This strategy offers high regioselectivity, as the position of the CF₃ group is unambiguously determined by the reaction sequence. The reaction conditions, including temperature and additives, can be optimized to influence yields. organic-chemistry.org

Another approach involves visible-light-induced radical cascade cyclizations. documentsdelivered.com This method can be used to construct complex trifluoromethylated indole analogues. The process is initiated by the generation of a trifluoromethyl radical, which adds to an alkene. The resulting radical intermediate can then undergo an intramolecular cyclization onto the indole ring, leading to the formation of new, fused ring systems containing a trifluoromethyl group. This catalyst-free method provides a straightforward route to structurally diverse trifluoromethylated heterocycles. documentsdelivered.com

The synthesis of 3-halogenated 2-CF₃-indoles also relies on cyclization from a trifluoromethylated precursor. For instance, 2-(trifluoromethyl)-1H-indole can be prepared via the cyclization of an appropriate trifluoromethylated enamine, followed by halogenation at the C3-position to provide versatile intermediates for further functionalization. cnr.it

Table 2: Cyclization Strategies for Trifluoromethylated Indole Analogues
StrategyPrecursor TypeKey Reagent/ConditionProduct TypeReference
Domino Trifluoromethylation/Cyclization2-AlkynylanilinesCuCF₃ (fluoroform-derived)2-(Trifluoromethyl)indoles organic-chemistry.org
Radical Cascade CyclizationIndoles with alkene-tethered side chainsUmemoto's Reagent / Visible LightFused trifluoromethylated indolones documentsdelivered.com
Enamine CyclizationTrifluoromethylated enaminesAcid or thermal cyclization2-(Trifluoromethyl)indoles cnr.it

Palladium catalysis has become an indispensable tool in modern organic synthesis, and its application to the formation of trifluoromethylated indoles is well-documented. These methods include both the de novo synthesis of the indole ring and the functionalization of existing indole scaffolds.

One powerful strategy for ring formation is the palladium-catalyzed functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. acs.orgwikipedia.orgwikipedia.org This process can lead to a variety of structurally diverse trifluoromethyl-containing indoles through a [4+1] annulation pathway. acs.orgwikipedia.org Similarly, the Pd(0)-catalyzed C(sp³)–H functionalization of trifluoroacetimidoyl chlorides provides direct access to 2-(trifluoromethyl)indoles. wikipedia.org These reactions often proceed with low catalyst loadings and tolerate a wide range of functional groups.

Palladium catalysis is also crucial for the functionalization of indole rings to create complex analogues. The Suzuki cross-coupling reaction, for example, has been employed to synthesize mono- and bis(indolyl)-4-trifluoromethylpyridines. nih.gov This reaction involves the coupling of an N-tosyl-3-indolylboronic acid with a halogenated trifluoromethylpyridine in the presence of a palladium catalyst, demonstrating a powerful method for C-C bond formation to link indole moieties to other trifluoromethylated heterocycles. nih.gov

Table 3: Examples of Palladium-Catalyzed Syntheses of Trifluoromethylated Indoles and Analogues
Reaction TypePalladium CatalystKey PrecursorsProduct TypeReference
[4+1] AnnulationPd(OAc)₂γ,δ-Unsaturated Amides, Trifluoroacetimidoyl ChloridesTrifluoromethyl-containing indoles acs.orgwikipedia.org
C(sp³)–H FunctionalizationPd(0)Trifluoroacetimidoyl Chlorides2-(Trifluoromethyl)indoles wikipedia.org
Suzuki Cross-CouplingNot specifiedN-Tosyl-3-indolylboronic acid, Dichloro-4-trifluoromethylpyridineBis(indolyl)-4-trifluoromethylpyridines nih.gov

Direct Trifluoromethylation and Perfluoroalkylation Approaches of Indole Systems

An alternative to building the indole ring from fluorinated precursors is the direct introduction of a trifluoromethyl (CF₃) or trifluoromethylthio (SCF₃) group onto the indole scaffold. These methods are highly desirable for their step-economy, particularly in late-stage functionalization contexts.

The direct C-H trifluoromethylation of indoles has been an area of intense research. Achieving regioselectivity is a major challenge, with the C2 and C3 positions being the most common sites of reaction.

Several methods have been developed for the highly regioselective trifluoromethylation of the C2 position. One notable approach is a metal-free method that uses sodium trifluoromethanesulfinate (CF₃SO₂Na) as the trifluoromethyl source and tert-butyl hydroperoxide (TBHP) as an oxidant. thieme-connect.com This reaction proceeds with high selectivity for the C2 position, even in the presence of a substituent at C3. Another effective system employs a copper(II) catalyst with CF₃SO₂Na and TBHP, where the use of a base like potassium fluoride (B91410) (KF) is crucial for the reaction to proceed efficiently, also yielding C2-trifluoromethylated indoles. mdpi.com Palladium-catalyzed oxidative trifluoromethylation has also been reported, providing another route to these valuable compounds. researchgate.net The choice of catalyst and reaction conditions allows for control over the site of trifluoromethylation.

Table 4: Regioselective C2-Trifluoromethylation of Indoles
Catalyst/PromoterCF₃ SourceOxidantKey FeaturesReference
Metal-FreeCF₃SO₂NaTBHPHigh regioselectivity for C2 thieme-connect.com
CuSO₄CF₃SO₂NaTBHPBase (KF) is crucial; good to excellent yields mdpi.com
Palladium(II)TMSCF₃PhI(OAc)₂Occurs at room temperature researchgate.net

The trifluoromethylthio (SCF₃) group is another important fluorinated functional group that enhances lipophilicity. Direct C-H trifluoromethylthiolation of indoles has been achieved using catalytic methods.

A dual catalytic system involving a Lewis acid and a Lewis base has been developed for the highly regioselective trifluoromethylthiolation of arenes, including indoles. acs.orgresearchgate.net This system uses a combination of iron(III) chloride (Lewis acid) and diphenyl selenide (B1212193) (Lewis base) to activate an electrophilic SCF₃ source, N-trifluoromethylthiosaccharin. acs.orgnih.gov This method allows for the fast and efficient functionalization of indoles, proceeding with high selectivity for the C3 position. The reactions occur under mild conditions (room temperature to 40 °C) with low catalyst loadings. acs.orgresearchgate.net In contrast, rhodium(III) complexes have been used as catalysts to achieve selective trifluoromethylthiolation at the C2-position, highlighting how the choice of catalyst can dictate the regiochemical outcome. researchgate.net

Table 5: Catalytic Trifluoromethylthiolation of Indoles
Catalytic SystemSCF₃ SourcePosition SelectivityKey FeaturesReference
FeCl₃ (Lewis Acid) / Ph₂Se (Lewis Base)N-trifluoromethylthiosaccharinC3Dual catalytic activation; mild conditions acs.orgresearchgate.netnih.gov
Cp*Rh(III) complexesN-trifluoromethylthiosaccharinC2Requires directing group on indole nitrogen researchgate.net

Catalytic Asymmetric Synthesis and Enantioselective Hydrogenation of Indole Derivatives

The development of catalytic asymmetric methods provides a powerful pathway to chiral molecules, and the synthesis of enantiomerically enriched indole derivatives is of significant interest due to their prevalence in bioactive compounds. Strategies for introducing chirality often involve the enantioselective functionalization of the indole core or the asymmetric synthesis of the heterocyclic ring itself.

Key approaches in the asymmetric synthesis of trifluoromethyl-containing amines and heterocycles include the catalytic enantioselective isomerization of imines and various nucleophilic addition reactions. nih.gov For instance, the isomerization of N-benzyl trifluoromethyl imines to the corresponding amines via a 1,3-proton shift can be achieved with high enantioselectivity using chiral organic catalysts like 9-OH cinchona alkaloids. nih.gov Similarly, highly enantioselective hydrogenations of trifluoromethyl imines have been successfully developed using both chiral metal complexes and organic catalysts. nih.gov

The Friedel-Crafts alkylation reaction is a cornerstone of C-C bond formation on the indole nucleus. Chiral Lewis acids, such as those derived from Ph-dbfox/Zn(NTf2)2 complexes, have been shown to catalyze the enantioselective Friedel-Crafts reaction of indoles with β-trifluoromethylated acrylates, yielding chiral trifluoromethyl indole derivatives with high yields (90–99%) and enantiomeric excess (ee) values ranging from 66–99%. rsc.org Another effective catalyst system for the enantioselective Friedel-Crafts alkylation of indoles and pyrroles with N-unprotected trifluoromethyl ketimines is based on chiral phosphoric acids, which can produce α-trifluoromethylated primary amines with excellent enantioselectivities. researchgate.net

The following table summarizes selected catalytic asymmetric reactions relevant to the synthesis of chiral indole and amine derivatives.

Reaction TypeCatalyst/ReagentSubstrate(s)Product TypeYieldEnantioselectivity (ee)Ref
Friedel-Crafts AlkylationChiral Ph-dbfox/Zn(NTf2)2Indoles, β-CF3 acrylatesChiral trifluoromethyl indole derivatives90–99%66–99% rsc.org
Friedel-Crafts AlkylationChiral Phosphoric Acid4,7-Dihydroindole, N-H trifluoromethyl ketimines2-Substituted indole derivativeHighExcellent researchgate.net
Imine IsomerizationDHQ-7f (Cinchona Alkaloid)N-benzyl trifluoromethyl iminesChiral trifluoromethylated aminesHighHigh nih.gov
Umpolung AdditionCinchona Alkaloid Phase-Transfer CatalystTrifluoromethyl imines, α,β-unsaturated N-acylpyrrolesChiral trifluoromethylated γ-amino acidsHighHigh nih.gov
Cascade Michael-HemiketalizationQuinine-derived thioureaEthyl 4,4,4-trifluoroacetoacetate, α,β-unsaturated α-keto estersTrifluoromethyl substituted dihydropyransExcellentExcellent researchgate.net
Oxidative Cross-CouplingPeptide-Phosphonium Salt (P6 or P7)Racemic biphenolsAxially chiral biaryl monophenols48%up to 99% acs.org

Enantioselective hydrogenation is another critical technique. While direct enantioselective hydrogenation of a pre-formed indole ring to create a chiral center is challenging due to the ring's aromaticity, the hydrogenation of related precursors is a viable strategy. For example, palladium-catalyzed hydrogenation can be used to transform functional groups on chiral molecules without loss of enantioselectivity. acs.org The development of catalysts for the enantioselective dehydroxyhydrogenation of 3-indolylmethanols using a combination of benzothiazoline (B1199338) and a chiral phosphoric acid also provides access to indoles with a chiral tertiary carbon at the C3 position with excellent yields and enantioselectivities. researchgate.net

Green Chemistry Principles in Indole Synthesis Development

The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the context of indole synthesis, this involves developing protocols that utilize safer solvents, employ catalytic over stoichiometric reagents, and streamline reaction steps.

A significant focus of green chemistry is the replacement of hazardous solvents. Guides developed by pharmaceutical companies and academic consortiums rank common solvents based on environmental, health, and safety (EHS) criteria to steer chemists toward more sustainable choices. unife.it For complex multi-step processes like peptide synthesis, which shares challenges with indole synthesis, there is a strong push to replace solvents like dimethylformamide (DMF) with greener alternatives such as ethyl-5-(dimethylamino)-2-methyl-5-oxopentanoate (PolarClean). unife.it

Solvent-free and metal-free reaction conditions are key tenets of green synthesis. An efficient, metal-free method for the C2-trifluoromethylation of indoles has been developed using sodium triflinate (CF3SO2Na), which is an easy-to-handle and low-toxicity reagent. rsc.org Another approach involves the use of microwave irradiation under solvent-free conditions for the condensation of 1,3-dicarbonyl compounds, arylaldehydes, and urea/thiourea, which leads to higher yields and faster reaction rates compared to traditional methods. semanticscholar.org Photocatalytic methods that enable the direct activation of C(sp³)–H bonds from simple hydrocarbons also represent a green strategy for the alkylation of α-trifluoromethyl alkenes, avoiding the need for pre-functionalized radical precursors. rsc.org

The following table compares traditional and greener approaches for transformations relevant to indole synthesis.

Synthetic StepTraditional MethodGreen Chemistry ApproachAdvantage of Green ApproachRef
Trifluoromethylation Use of hazardous trifluoromethylating agents and metal catalysts.Metal-free conditions using CF3SO2Na as a CF3 source.Avoids toxic metals, uses an easy-to-handle reagent. rsc.org
Condensation Reactions Use of Lewis acid catalysts (e.g., FeCl3, BiCl3) in organic solvents (e.g., CH3CN, CH2Cl2).Solvent-free, catalyst-free condensation using microwave irradiation.Eliminates solvent waste, reduces reaction time, improves yield. semanticscholar.org
Alkylation Use of pre-functionalized radical precursors.Direct activation of C(sp³)–H bonds via HAT photoredox catalysis.Uses ubiquitous hydrocarbon feedstocks, improves atom economy. rsc.org
Solvent Choice Use of hazardous solvents like DMF, NMP, or chlorinated hydrocarbons.Use of recommended green solvents (e.g., water, ethanol) or specialized benign solvents (e.g., PolarClean).Reduces EHS impact, potential for biodegradability. unife.it

Furthermore, the development of one-pot or domino reactions significantly enhances the green profile of a synthetic sequence by reducing the number of work-up and purification steps. A domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-CF3 reagent provides an efficient, one-pot synthesis of 2-(trifluoromethyl)indoles. organic-chemistry.orgresearchgate.net This method is notable as the ultimate source of the trifluoromethyl group is fluoroform, an inexpensive industrial byproduct. researchgate.net

Retrosynthetic Analysis and Strategic Disconnections for 2-Methyl-4-(trifluoromethyl)-1H-indole

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to suitable starting materials. youtube.comyoutube.com For the target molecule, This compound (I) , several strategic disconnections can be proposed based on established indole synthetic methods.

The most common strategies for indole synthesis involve forming the pyrrole (B145914) ring onto a pre-existing benzene (B151609) ring. The key disconnections for the indole core typically involve breaking one or two bonds of the five-membered ring.

Strategy 1: Fischer Indole Synthesis Disconnection

A classical approach is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde.

Disconnection (C2-N1 and C3-C3a): This leads back to (3-(trifluoromethyl)phenyl)hydrazine (II) and acetone (III) . This is a very direct and convergent approach. The forward synthesis would involve forming the hydrazone between II and III , followed by acid-catalyzed cyclization and ammonia (B1221849) elimination.

Strategy 2: Bischler-Möhlau/Larock Indole Synthesis Disconnection

These methods involve the reaction of an aniline (B41778) with an α-haloketone or the palladium-catalyzed annulation of an aniline with an alkyne, respectively.

Disconnection (N1-C2 and C3-C3a): This disconnection points to 3-(trifluoromethyl)aniline (IV) as a key precursor.

For a Bischler-type synthesis, the other component would be a propanone equivalent with a leaving group, such as 2-halopropanal or 1-haloacetone .

For a Larock-type synthesis, an internal alkyne could be used, but a more modern approach involves a domino reaction. A powerful strategy is the palladium-catalyzed reaction of an o-haloaniline with a terminal alkyne, though our starting aniline is not halogenated at the ortho position.

Strategy 3: Domino Cyclization Disconnection

Modern methods often employ domino or cascade reactions that form multiple bonds in a single pot. A relevant disconnection is based on the cyclization of substituted anilines.

Disconnection (N1-C7a and C2-C3): This leads back to 1-ethynyl-2-isocyano-3-(trifluoromethyl)benzene or a related precursor. A more practical disconnection based on known methods involves building the indole ring from a 2-alkynylaniline. organic-chemistry.orgresearchgate.net

Disconnection (N1-C2 and C3-C3a): This disconnection, applied in a modern context, suggests starting with 2-alkynyl-3-(trifluoromethyl)aniline . However, a more synthetically accessible precursor is 1-(2-aminophenyl)ethan-1-one which is already partially cyclized. A more direct precursor based on this strategy would be 2-(prop-1-yn-1-yl)-6-(trifluoromethyl)aniline (V) . The forward synthesis would involve a cyclization reaction, possibly catalyzed by a metal like copper or gold. The methyl group at C2 originates from the internal alkyne.

A visual representation of the primary retrosynthetic disconnection is shown below:

Chemical Reactivity and Transformation Studies of 2 Methyl 4 Trifluoromethyl 1h Indole

Electrophilic Functionalization at Indole (B1671886) Positions (C-2, C-3, C-4, N-1)

Electrophilic substitution is a cornerstone of indole chemistry, providing a direct route to functionalized derivatives. For 2-methyl-4-(trifluoromethyl)-1H-indole, these reactions are highly regioselective.

C-3 Position : This position is the most nucleophilic and kinetically favored site for electrophilic attack. The electron-donating methyl group at C-2 and the lone pair of the nitrogen atom both contribute to the high electron density at C-3. Classic electrophilic substitution reactions, such as the Vilsmeier-Haack, Friedel-Crafts, and Mannich reactions, are expected to proceed preferentially at this site. nih.govacs.org The electron-withdrawing CF₃ group at C-4 deactivates the ring, potentially requiring more forcing conditions compared to electron-rich indoles, but does not alter the C-3 regioselectivity.

N-1 Position : The indole nitrogen can be functionalized following deprotonation with a suitable base (e.g., NaH, K₂CO₃). The resulting indolide anion is a potent nucleophile that readily reacts with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives.

C-2 Position : The C-2 methyl group can participate in reactions. For instance, under certain Vilsmeier-Haack conditions, initial N-formylation can be followed by a reaction involving the C-2 methyl group to yield more complex structures like aminomethylene malonaldehydes. semanticscholar.org

C-4 Position : This position is already substituted with the trifluoromethyl group and is generally unreactive toward further electrophilic substitution.

Several key named reactions exemplify the electrophilic functionalization at the C-3 position:

Vilsmeier-Haack Reaction : This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C-3 position. It employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.orgorganic-chemistry.org The resulting this compound-3-carbaldehyde is a versatile intermediate for further synthesis.

Friedel-Crafts Acylation : This reaction introduces an acyl group to the C-3 position using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. semanticscholar.orgsapub.org Due to the potential for polymerization of indoles under strong acidic conditions, milder variants are often preferred. Intramolecular versions of this reaction are also pivotal for constructing polycyclic indole-containing systems. masterorganicchemistry.com

Mannich Reaction : This three-component reaction involves an aldehyde (like formaldehyde), a secondary amine (such as dimethylamine), and the indole, leading to the formation of a C-3 aminomethyl derivative, often called a gramine (B1672134) analog. organic-chemistry.orgorgoreview.comyoutube.com These Mannich bases are useful synthetic precursors.

ReactionReagent(s)Position of FunctionalizationProduct Type
Vilsmeier-Haack FormylationPOCl₃, DMFC-3This compound-3-carbaldehyde
Friedel-Crafts AcylationRCOCl, Lewis Acid (e.g., AlCl₃, ZnCl₂)C-33-Acyl-2-methyl-4-(trifluoromethyl)-1H-indole
Mannich ReactionCH₂O, R₂NH, H⁺C-33-(Dialkylaminomethyl)-2-methyl-4-(trifluoromethyl)-1H-indole (Gramine analog)
N-Alkylation1. Base (e.g., NaH) 2. Alkyl Halide (R-X)N-11-Alkyl-2-methyl-4-(trifluoromethyl)-1H-indole

Nucleophilic Additions and Substitutions on the Indole Core

Direct nucleophilic attack on the neutral, electron-rich indole ring is generally unfavorable. Such reactions typically necessitate prior activation of the substrate. One strategy involves the protonation of the indole at C-3 with a strong acid, which generates an electrophilic indolium ion. nih.gov This intermediate can then be attacked by a nucleophile at the C-2 position. However, for this compound, this pathway would compete with other acid-catalyzed processes. A more common approach to achieve formal nucleophilic substitution involves the synthesis of a halo-substituted indole, which can then participate in metal-catalyzed cross-coupling reactions (see Section 3.3).

Metal-Catalyzed Cross-Coupling and C–H Functionalization Reactions

Modern synthetic methods have enabled the direct functionalization of C–H bonds and the formation of carbon-carbon and carbon-heteroatom bonds through metal catalysis, significantly expanding the synthetic utility of the indole scaffold.

C–H Functionalization : Palladium-catalyzed C–H functionalization has become a powerful tool. nih.gov By installing a directing group on the indole nitrogen (N-1), reactions can be selectively guided to various positions, including C-2 and C-7. For this compound, C-H activation could provide routes to otherwise inaccessible derivatives. For example, a directing group could facilitate the arylation, alkenylation, or alkynylation of the C-7 position on the benzene (B151609) ring.

Cross-Coupling Reactions : If the indole is first halogenated (e.g., at the C-3, C-5, C-6, or C-7 positions), it can serve as a substrate in a variety of palladium-catalyzed cross-coupling reactions. These include Suzuki coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). The trifluoromethyl group is generally stable under these reaction conditions.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki CouplingR-B(OH)₂Pd(PPh₃)₄, BaseC-C (Aryl)
Heck CouplingAlkenePd(OAc)₂, Ligand, BaseC-C (Alkenyl)
Sonogashira CouplingTerminal AlkynePd/Cu, Ligand, BaseC-C (Alkynyl)
Buchwald-HartwigAmine (R₂NH)Pd Catalyst, Ligand, BaseC-N

Ring Expansion and Contraction Methodologies

Methodologies to alter the core heterocyclic structure of indoles are known, though specific examples for this compound are not prevalent. Generally, these transformations involve the reaction of the indole with carbenes or nitrenes. For instance, reaction with dihalocarbenes can lead to the insertion into the C-2–C-3 double bond, forming a cyclopropane (B1198618) intermediate that can rearrange upon heating or treatment with acid to yield quinoline (B57606) derivatives (a ring expansion). Such reactions would provide a pathway to trifluoromethyl-substituted quinolines from the parent indole.

Reactions with Specific Reagents and Catalytic Systems (e.g., Trifluoromethyl Ketones, 1,3-Oxazin-6-ones)

The nucleophilic C-3 position of this compound readily attacks strong electrophiles.

Reaction with Trifluoromethyl Ketones : Trifluoromethyl ketones are highly electrophilic due to the strong electron-withdrawing nature of the CF₃ group. They undergo Friedel-Crafts-type hydroxyalkylation reactions with indoles at the C-3 position. electronicsandbooks.com This reaction typically proceeds under mild conditions, sometimes mediated by a Lewis acid, to yield a tertiary alcohol where the indole C-3 is bonded to the carbonyl carbon of the ketone. This provides a direct route to complex molecules containing both the indole and trifluoromethylated alcohol motifs. electronicsandbooks.com

Reaction with 1,3-Oxazin-6-ones : While specific studies on this compound may be limited, indoles are known to react with activated heterocyclic systems. 1,3-Oxazin-6-ones can act as electrophilic partners. Depending on the reaction conditions and substitution pattern, this could lead to a variety of products through nucleophilic attack by the indole C-3 position, potentially followed by ring-opening of the oxazinone and subsequent cyclization events.

Electrophilic ReagentReaction TypeExpected Product Structure
Trifluoromethyl Ketone (R-CO-CF₃)Friedel-Crafts HydroxyalkylationA tertiary alcohol, 3-[C(OH)(R)(CF₃)]-2-methyl-4-(trifluoromethyl)-1H-indole. electronicsandbooks.com
1,3-Oxazin-6-oneNucleophilic Addition / Ring TransformationComplex adducts resulting from C-3 attack on the oxazinone ring, potentially leading to novel heterocyclic scaffolds.

Computational and Theoretical Investigations of 2 Methyl 4 Trifluoromethyl 1h Indole

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are cornerstones for understanding the intrinsic properties of a molecule from first principles. nih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other properties. wikipedia.org For molecules like 2-methyl-4-(trifluoromethyl)-1H-indole, DFT methods such as B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p), are commonly used to achieve a balance between computational cost and accuracy in calculating optimized geometries and vibrational frequencies. nih.govijcce.ac.ir

The electronic structure of a molecule governs its reactivity and physical properties. wikipedia.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical, as these frontier orbitals are primarily involved in chemical reactions. nih.gov For an aromatic system like this compound, the HOMO is typically a π-orbital distributed across the indole (B1671886) ring, while the LUMO is a π*-antibonding orbital.

The presence of the electron-withdrawing trifluoromethyl (-CF3) group at the C4 position significantly influences the electronic landscape. nih.gov It is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 2-methylindole, which can affect the molecule's reactivity and spectral properties. The -CF3 group's strong electronegativity also polarizes the molecule, drawing electron density away from the benzene (B151609) portion of the indole ring. mdpi.com

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, quantifies the partial charges on each atom. nih.gov In this compound, this analysis would likely show a significant partial positive charge on the carbon of the -CF3 group and partial negative charges on the fluorine atoms. The nitrogen atom in the indole ring would also exhibit a partial negative charge, influencing its hydrogen bonding capabilities.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Note: The following values are illustrative, based on typical results for similar trifluoromethyl-substituted aromatic compounds calculated with DFT methods.)

PropertyPredicted Value / DescriptionSignificance
HOMO Energy ~ -6.5 eVRelates to the ability to donate electrons (ionization potential).
LUMO Energy ~ -1.2 eVRelates to the ability to accept electrons (electron affinity).
HOMO-LUMO Gap ~ 5.3 eVIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Dipole Moment ~ 3.5 DQuantifies the overall polarity of the molecule, influenced by the -CF3 group.

Quantum chemical calculations are instrumental in mapping out potential reaction pathways. acs.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a chemical reaction can be constructed. For instance, in reactions involving the indole ring, such as electrophilic substitution, DFT can be used to predict the most likely site of reaction and the associated activation energy barriers. The analysis can reveal how the -CF3 group directs incoming electrophiles, typically to positions meta to it. These computational approaches can validate or propose reaction mechanisms, providing insights that are often difficult to obtain through experimentation alone. acs.org

Even for relatively rigid molecules like this compound, conformational analysis is important, particularly concerning the orientation of the methyl and trifluoromethyl groups. mdpi.com DFT calculations can determine the rotational barriers and the most stable (lowest energy) conformation of these substituent groups. nih.gov

Tautomerism is another key area of investigation. Indole itself can exist in tautomeric forms, although the 1H-indole form is overwhelmingly favored. Computational studies can quantify the energy difference between the 1H-indole and its less stable tautomers (e.g., 3H-indole), confirming the prevalence of the canonical structure.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent or a lipid bilayer. nih.gov For this compound, an MD simulation could be used to explore its behavior in an aqueous solution, examining how water molecules arrange around the hydrophobic trifluoromethyl group and the more polar N-H group of the indole ring. Such simulations are computationally intensive but offer unparalleled insight into the dynamic nature of molecular systems. nih.gov

In Silico Screening and Ligand-Target Interaction Prediction

Computational methods are a cornerstone of modern drug discovery, enabling the rapid screening of virtual compound libraries and the prediction of how a ligand might interact with a biological target. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is crucial for identifying potential drug candidates. This compound, as an indole derivative, could be docked into the active sites of various enzymes or receptors where indole-containing molecules are known to bind.

The docking process involves placing the ligand in multiple positions and orientations within the binding site and scoring each "pose" based on an energy function that approximates the binding affinity. frontiersin.org A lower docking score generally indicates a more favorable binding interaction. These studies can reveal key intermolecular interactions, such as hydrogen bonds between the indole N-H group and protein residues, or hydrophobic interactions involving the aromatic rings and the trifluoromethyl group. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound (Note: This table is a hypothetical example based on typical docking studies of small molecules with protein targets.)

Target ProteinDocking Score (kcal/mol)Predicted Key Interactions
Cyclooxygenase-2 (COX-2) -8.5Hydrogen bond from indole N-H to Ser530; Hydrophobic interactions with Val349, Leu352, Tyr385.
Monoamine Oxidase A (MAO-A) -7.9Pi-stacking with Tyr407, Tyr444; Hydrophobic interaction of -CF3 group with Ile335.
Histone Deacetylase 8 (HDAC8) -6.8Coordination with active site Zinc ion; Hydrogen bond with His143. niscpr.res.in

These in silico predictions provide a rational basis for selecting compounds for further experimental testing and for designing new derivatives with improved binding affinity and selectivity. frontiersin.org

Pharmacophore Modeling and Virtual Screening

As of the latest available research, there are no publicly accessible scientific studies or literature that specifically detail the application of pharmacophore modeling and virtual screening to the compound this compound. While pharmacophore modeling and virtual screening are common computational techniques in drug discovery to identify the essential structural features of a molecule for its biological activity and to screen large libraries of compounds for potential hits, no such research has been published for this particular indole derivative. dovepress.comnih.govnih.gov

Pharmacophore models are generated based on the three-dimensional arrangement of chemical features that are critical for a molecule's interaction with a specific biological target. mdpi.com These models can then be used as a query in virtual screening to find other molecules with a similar arrangement of features. nih.gov This process is a valuable tool in identifying new lead compounds in drug development. dovepress.com

However, without specific studies on this compound, it is not possible to provide detailed research findings, pharmacophore model characteristics, or results from any virtual screening campaigns for this compound.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 2-methyl-4-(trifluoromethyl)-1H-indole, NMR studies involving ¹H, ¹³C, and ¹⁹F nuclei are essential for a complete structural assignment.

Proton and Carbon-13 NMR spectra offer a complete map of the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not available in the provided search results, the expected chemical shifts can be inferred from related indole (B1671886) structures. researchgate.netnih.gov The indole scaffold presents distinct regions in NMR spectra corresponding to the pyrrole (B145914) and benzene (B151609) ring protons and carbons.

Expected ¹H NMR Characteristics: The ¹H NMR spectrum is expected to show signals for the N-H proton, the aromatic protons on the benzene ring, the C3-proton of the pyrrole ring, and the methyl group protons. The N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the benzene ring (H5, H6, H7) would appear in the aromatic region (approx. 7.0-7.8 ppm), with their splitting patterns dictated by their coupling with each other and potentially with the CF₃ group. The C3-H would likely be a singlet or a finely split quartet due to long-range coupling with the C2-methyl group, appearing around 6.5 ppm. The C2-methyl protons would be a sharp singlet at a more upfield position (approx. 2.4 ppm).

Expected ¹³C NMR Characteristics: In the ¹³C NMR spectrum, distinct signals for each of the ten carbon atoms are anticipated. The carbon of the trifluoromethyl group would appear as a quartet due to one-bond coupling with the three fluorine atoms. The aromatic and pyrrole ring carbons would resonate in the range of approximately 100-140 ppm. rsc.orgchemicalbook.com The methyl carbon would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from analogous compounds.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity
N-H >10 - Broad Singlet
C2-CH₃ ~2.4 ~13 Singlet
C3-H ~6.5 ~101 Singlet/Quartet
C5-H ~7.5 ~118 Doublet
C6-H ~7.2 ~122 Triplet
C7-H ~7.6 ~112 Doublet
C2 - ~138 -
C3 - ~101 -
C3a - ~128 -
C4 - ~125 (q) -
C5 - ~118 -
C6 - ~122 -
C7 - ~112 -
C7a - ~136 -
CF₃ - ~124 (q) Quartet

Fluorine-19 NMR is a highly sensitive technique crucial for characterizing fluorinated compounds. huji.ac.il It provides direct evidence for the presence of the trifluoromethyl (CF₃) group and is an excellent tool for assessing sample purity due to its wide chemical shift range and the high natural abundance of the ¹⁹F isotope. huji.ac.il

For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single, sharp singlet, as the three fluorine atoms of the CF₃ group are chemically equivalent and typically show no coupling to protons over several bonds, or such couplings are too small to be resolved. The chemical shift of the CF₃ group attached to an aromatic ring, such as in trifluorotoluene, is approximately -63 ppm relative to CFCl₃. colorado.edu Therefore, a similar chemical shift is anticipated for the title compound, confirming the electronic environment of the CF₃ group on the indole ring. rsc.org This technique is also instrumental in identifying any fluorine-containing impurities.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display several characteristic absorption bands. A prominent, relatively sharp band is expected in the region of 3400-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. researchgate.net Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrrole rings are expected in the 1600-1450 cm⁻¹ region. researchgate.net The most definitive bands for this molecule, however, would be the strong C-F stretching vibrations associated with the CF₃ group, which typically appear in the 1350-1100 cm⁻¹ range. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching of the aromatic rings often gives rise to strong Raman signals. The C-F stretching modes of the CF₃ group are also expected to be visible in the Raman spectrum. nih.gov

Table 2: Key Expected FT-IR Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3400 - 3300 Medium-Sharp
Aromatic C-H Stretch 3100 - 3000 Medium
Aliphatic C-H Stretch 2950 - 2850 Weak
Aromatic C=C Stretch 1600 - 1450 Medium-Strong
C-F Stretch (CF₃) 1350 - 1100 Strong
Aromatic C-H Bend 900 - 675 Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound (molecular weight: 199.17 g/mol ) would be expected to show a prominent molecular ion peak (M⁺) at m/z = 199. The fragmentation pattern would likely involve the loss of a hydrogen atom to form a stable [M-H]⁺ ion, or the loss of the methyl group to give an [M-15]⁺ fragment. Cleavage of the CF₃ group could also occur, leading to a fragment at [M-69]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. For this compound, the calculated exact mass is 199.0609. HRMS analysis would aim to detect an ion with a mass-to-charge ratio that matches this value to within a few parts per million (ppm), thus confirming the molecular formula C₁₀H₈F₃N. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The indole ring system is a well-known chromophore.

The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show characteristic absorption bands similar to other indole derivatives. researchdata.edu.au Indoles typically exhibit two main absorption bands originating from π→π* transitions. nist.gov One band, often with fine structure, appears around 270-290 nm (the ¹Lₐ band), and a more intense band appears at shorter wavelengths, typically around 220 nm (the ¹Lₑ band). The presence of the methyl and trifluoromethyl substituents on the indole core will influence the exact position (λ_max) and intensity (molar absorptivity, ε) of these bands. The electron-withdrawing nature of the CF₃ group may cause a slight blue shift (hypsochromic shift) or red shift (bathochromic shift) of these transitions depending on its interaction with the indole π-system. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. nih.gov

This analysis would confirm the planarity of the indole ring system and reveal the precise geometry of the methyl and trifluoromethyl substituents relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the indole N-H group and potential non-covalent interactions involving the fluorine atoms, which govern the crystal packing arrangement in the solid state. beilstein-journals.org While no specific crystal structure for this compound was found in the search results, analysis of related structures indicates that the indole N-H would act as a hydrogen bond donor, a key feature in its solid-state packing. nih.gov

Chromatographic Techniques (HPLC, GC-MS) for Purity and Separation

The purity and separation of this compound are critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques employed to assess the purity of this compound and to separate it from impurities or other reaction components.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

Research Findings:

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as 2-methyl-1H-indole, provide a strong basis for developing effective separation protocols. sielc.com For instance, reverse-phase HPLC is a common approach for indole derivatives. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound is influenced by its hydrophobicity, with more hydrophobic compounds exhibiting longer retention times.

The purity of synthesized lots of related trifluoromethyl-containing heterocyclic compounds is often determined by HPLC analysis. nih.gov For complex mixtures, such as in reaction monitoring or metabolite identification, HPLC coupled with NMR or mass spectrometry (LC-MS) provides definitive structural confirmation of the separated components. nih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to achieve optimal separation of compounds with varying polarities. mdpi.com

Below is an interactive data table showcasing a typical reverse-phase HPLC method that could be adapted for the analysis of this compound.

Table 1: Illustrative HPLC Parameters for Purity Analysis

Parameter Value
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B2-15 min: 30-90% B15-18 min: 90% B18-20 min: 30% B
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 10 µL

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint.

Research Findings:

The following interactive data table outlines typical GC-MS parameters that could be employed for the analysis of this compound.

Table 2: Representative GC-MS Analytical Conditions

Parameter Value
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 50-500 amu |

Exploration of Biological Activities and Pre Clinical Therapeutic Applications

Design and Discovery in Medicinal Chemistry

The design and discovery of indole-based compounds are a cornerstone of modern medicinal chemistry, with numerous derivatives synthesized and evaluated for a wide range of therapeutic targets. nih.govresearchgate.net The trifluoromethyl group, in particular, is often incorporated into drug candidates to improve their pharmacokinetic profiles. digitellinc.com Despite these general principles, there is no specific information available detailing the design and discovery process that led to 2-methyl-4-(trifluoromethyl)-1H-indole for any particular therapeutic application.

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For various indole (B1671886) derivatives, extensive SAR studies have been conducted to understand how different substituents on the indole ring affect biological activity. nih.govnih.gov These studies have provided valuable insights into the design of more potent and selective agents. However, without specific biological activity data for this compound, no SAR derivations can be made for this compound.

Ligand design and optimization are iterative processes in medicinal chemistry aimed at improving the affinity, selectivity, and pharmacokinetic properties of a drug candidate. Strategies often involve modifying a lead compound's structure, such as the indole scaffold, to enhance its interaction with a biological target. nih.gov While general principles of ligand design for indole-based compounds are well-established, there are no published studies detailing specific ligand design and optimization strategies centered on this compound.

Modulators of Receptor and Enzyme Activity

While indole derivatives have been widely investigated as modulators of various receptors and enzymes, there is no specific information in the scientific literature identifying this compound as a modulator of the receptors and enzymes listed below.

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have tissue-selective effects on the androgen receptor. The development of nonsteroidal SARMs has been an active area of research. While various heterocyclic scaffolds have been explored in the design of SARMs, there is no available research to indicate that this compound has been investigated or identified as a Selective Androgen Receptor Modulator.

The indole scaffold has been utilized in the development of inhibitors for a variety of enzymes. However, a review of the available literature provides no evidence that this compound has been specifically studied for its inhibitory activity against acetylcholinesterase, carbonic anhydrase, or elastase.

Acetylcholinesterase: This enzyme is a key target in the treatment of Alzheimer's disease. While some indole-containing compounds have been explored as acetylcholinesterase inhibitors, there is no data on this compound for this activity. nih.gov

Carbonic Anhydrase: Inhibitors of this enzyme have various therapeutic applications, including the treatment of glaucoma and epilepsy. Sulfonamide-based indole derivatives have been investigated as carbonic anhydrase inhibitors, but there is no information regarding this compound in this context. nih.govnih.gov

Elastase: Human leukocyte elastase is a target for the treatment of inflammatory diseases. While trifluoromethyl ketones have been studied as elastase inhibitors, there are no reports of this compound exhibiting this activity. nih.govnih.gov

Bacterial topoisomerase IV and DNA gyrase are well-validated targets for antibacterial agents. The development of novel inhibitors for these enzymes is a critical area of research to combat antibiotic resistance. nih.govnih.govnih.govnih.govtargetmol.comresearchgate.net Although various heterocyclic compounds are being investigated as potential inhibitors, there is no published research demonstrating that this compound possesses inhibitory activity against either bacterial topoisomerase IV or DNA gyrase.

Phosphodiesterase 4 (PDE4) Inhibition Studies

Phosphodiesterase 4 (PDE4) is a crucial enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that plays a vital role in regulating inflammatory responses. wikipedia.org The inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the activity of immune cells and reduces the production of pro-inflammatory mediators. mdpi.com Consequently, PDE4 inhibitors have been investigated for their therapeutic potential in a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. wikipedia.orgmdpi.com

The PDE4 enzyme family is composed of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are distributed differently throughout the body and have distinct physiological roles. nih.gov For instance, PDE4B is implicated in inflammation and schizophrenia, while PDE4D inhibition is associated with antidepressant effects. wikipedia.orgnih.gov The development of selective PDE4 inhibitors aims to target specific subtypes to maximize therapeutic efficacy while minimizing side effects. nih.gov While research into various structural classes of PDE4 inhibitors is active, specific studies focusing solely on this compound are not extensively detailed in the provided sources. However, the broader class of indole derivatives is being explored for various pharmacological activities, and the trifluoromethyl group is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.

Hepsin and Histone Deacetylase (HDAC) Inhibition Research

Hepsin Inhibition:

Hepsin is a type II transmembrane serine protease that is overexpressed in a majority of human prostate cancers and is implicated in tumor progression and metastasis. nih.govnih.gov This makes it a significant target for cancer therapy. nih.gov Research has led to the identification of small-molecule inhibitors of hepsin's catalytic activity. nih.govresearchgate.net Among the classes of hepsin inhibitors are indolecarboxamidines, benzamidines, and peptide-based analogs. nih.gov High-throughput screening of chemical libraries has identified several inhibitory compounds with IC50 values against hepsin in the low micromolar range. nih.govresearchgate.net Although specific studies on this compound were not identified, the indole scaffold is a key feature of one of the major classes of hepsin inhibitors.

Histone Deacetylase (HDAC) Inhibition:

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. rsc.orgnih.gov HDAC inhibitors have emerged as a promising class of anti-cancer agents, as they can induce the expression of tumor suppressor genes. nih.gov Trifluoromethyl ketones have been identified as a class of HDAC inhibitors. rsc.orgnih.gov These compounds have been shown to exhibit antiproliferative effects against various cancer cell lines. nih.gov Detailed kinetic evaluations have demonstrated that trifluoromethyl ketone-containing inhibitors can exhibit different mechanisms of action depending on the HDAC isoform, ranging from fast-on–fast-off kinetics to slow-binding mechanisms. rsc.orgresearchgate.net This differential activity highlights the potential for developing isoform-selective HDAC inhibitors. mdpi.com

Glucagon Receptor Antagonist Research

The glucagon receptor plays a crucial role in glucose homeostasis, and its antagonism is a therapeutic strategy for the management of type 2 diabetes. glucagon.com Glucagon receptor antagonists work by blocking the action of glucagon, a hormone that raises blood glucose levels. glucagon.com Research in this area has led to the development of potent and selective small-molecule antagonists. caymanchem.commedchemexpress.com Notably, some of these antagonists feature a trifluoromethyl group within their structure, such as N-[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]phenoxy]butyl]benzoyl]-β-alanine, which has a Ki of 14 nM for the human glucagon receptor. caymanchem.com This compound demonstrated high selectivity for the glucagon receptor over the glucagon-like peptide 1 (GLP-1) receptor. caymanchem.com The presence of the trifluoromethyl moiety in potent glucagon receptor antagonists suggests its importance in achieving high affinity and favorable pharmacokinetic properties. chemsrc.com

Anti-infective Applications (Pre-clinical)

Antimicrobial and Antifungal Activity

Indole and its derivatives are recognized as an important class of compounds in the development of new antimicrobial agents. nih.gov Studies have shown that indole derivatives, particularly those hybridized with other heterocyclic rings like 1,2,4-triazole and 1,3,4-thiadiazole, possess a broad spectrum of activity against various bacteria and fungi. nih.govmdpi.com The incorporation of a trifluoromethyl group into chalcone derivatives has also been shown to yield compounds with significant antibacterial and antifungal properties. nih.gov Some indole derivatives have demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and fungal pathogens like Candida albicans and Candida krusei. nih.gov The mechanism of action for some of these compounds may involve the inhibition of essential cellular processes or the disruption of microbial cell structures.

Compound Class Test Organism Activity/Measurement Reference
Indole-thiadiazole derivative Staphylococcus aureus MIC: 6.25 µg/mL nih.gov
Indole-triazole derivative Staphylococcus aureus MIC: 6.25 µg/mL nih.gov
Trifluoromethyl chalcone derivative Staphylococcus aureus Zone of inhibition data available nih.gov
Trifluoromethyl chalcone derivative Bacillus subtilis Zone of inhibition data available nih.gov
Trifluoromethyl chalcone derivative Escherichia coli Zone of inhibition data available nih.gov
Trifluoromethyl chalcone derivative Candida albicans Zone of inhibition data available nih.gov
Trifluoromethyl chalcone derivative Aspergillus niger Zone of inhibition data available nih.gov
Indole Schiff base derivative Fusarium graminearum 100% inhibition at 500 µg/mL preprints.org
Indole Schiff base derivative Fusarium oxysporum 95.7% inhibition at 500 µg/mL preprints.org
Compound Class Target Activity/Measurement Reference
Indole-alkyl trifluoropyruvate derivative (R-12) HIV-1 Reverse Transcriptase EC50: 0.019 µM rsc.org
Indole-alkyl trifluoropyruvate derivative (R-12) - CC50: 210.697 µM rsc.org
Indole-alkyl trifluoropyruvate derivative (R-12) - Selectivity Index: 11,089 rsc.org
2-hydroxy-2-trifluoromethylthiolane Herpes simplex virus type 1 (HSV-1) Significant inhibition of virus reproduction sciforum.net

Antimalarial Activity

The strategic incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds has been investigated as a method to enhance biological potency. In the context of antimalarial drug discovery, research into 1,2,4-triazino[5,6b]indole derivatives has highlighted the positive impact of this functional group.

A study evaluating a series of these indole derivatives demonstrated that the presence of a trifluoromethyl group at position 6 of the indole ring system led to a notable increase in in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While the unsubstituted analogues were devoid of activity, their trifluoromethyl-containing counterparts showed measurable antimalarial effects against both chloroquine-sensitive (D10) and chloroquine-resistant (RSA11) strains of the parasite. This suggests that the electron-withdrawing nature and lipophilicity of the trifluoromethyl group may play a crucial role in the compound's interaction with parasitic targets. The proposed mechanisms of action for these compounds include association with ferriprotoporphyrin IX and interaction with DNA.

Table 1: In Vitro Antimalarial Activity of Trifluoromethyl-Substituted Indole Derivatives

Compound ClassSubstitutionActivity against P. falciparum
1,2,4-Triazino[5,6b]indoleUnsubstitutedInactive
1,2,4-Triazino[5,6b]indole6-TrifluoromethylActive

Antitubercular Agent Discovery

Based on a review of available scientific literature, there are no specific pre-clinical studies investigating the antitubercular activity of this compound or its closely related trifluoromethyl-indole analogues. While research has been conducted on other classes of trifluoromethyl-containing compounds for their activity against Mycobacterium tuberculosis, this specific indole scaffold has not been a focus of published discovery programs. nih.govwjpsonline.com

Anticancer Potential (Pre-clinical Mechanisms of Action)

The indole nucleus is a key pharmacophore in the design of many anticancer agents, with derivatives targeting various cellular mechanisms, including tubulin polymerization and protein kinases. mdpi.com However, a review of published pre-clinical research did not yield studies detailing the specific mechanisms of action for this compound or its close structural analogues as anticancer agents. Further investigation is required to determine if this compound possesses activity against cancer cell lines and to elucidate any potential mechanisms.

Anti-inflammatory Investigations (Pre-clinical)

Significant pre-clinical research has been conducted on a series of structurally related compounds, 3-(2-trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles, which possess both the indole and trifluoromethyl moieties. These investigations have revealed potent anti-inflammatory properties mediated through specific molecular pathways. nih.gov

In in vitro studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, these compounds were effective inhibitors of nitric oxide (NO) production, a key inflammatory mediator. The most promising compound in the series, 3-(3-(4-chlorophenyl)-6-methoxy-2-(trifluoromethyl)-4H-chromen-4-yl)-1H-indole (designated as 5-25 ), demonstrated a half-maximal inhibitory concentration (IC50) of 4.82 µM for NO inhibition. nih.gov

Further mechanistic studies identified cyclooxygenase-2 (COX-2) as a primary target. Compound 5-25 exhibited potent inhibitory activity against human recombinant COX-2 with an IC50 value of 51.7 nM. The anti-inflammatory effects are believed to be exerted by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, the compound was found to inhibit the degradation of IκB, which in turn prevents the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit. This action leads to the downregulation of pro-inflammatory enzymes COX-2 and inducible nitric oxide synthase (iNOS). nih.gov

These findings were corroborated in rodent models of inflammation, where the lead compound showed significant efficacy, suggesting its potential as a therapeutic candidate for inflammatory conditions. nih.gov

Table 2: Pre-clinical Anti-inflammatory Activity of Lead Compound 5-25

Activity AssessedCell/EnzymeIC50 Value
Nitric Oxide (NO) InhibitionLPS-induced RAW264.7 cells4.82 ± 0.34 µM
COX-2 InhibitionHuman Recombinant COX-251.7 ± 1.3 nM

Data sourced from a study on 3-(2-trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles. nih.gov

Potential Applications in Materials Science

Utilization as Building Blocks for Organic Electronic Materials

The indole (B1671886) nucleus is a well-known heterocyclic scaffold used in the design of organic electronic materials. The introduction of a trifluoromethyl group at the 4-position of the indole ring in 2-methyl-4-(trifluoromethyl)-1H-indole can modulate its electronic characteristics, making it a valuable building block for a new generation of organic semiconductors. The electron-withdrawing nature of the CF3 group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting materials. This tuning of frontier molecular orbital energies is crucial for optimizing charge injection and transport in electronic devices.

Derivatives of this compound could be synthesized to create molecules with tailored properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). For instance, an N-phenyl substituted derivative could exhibit interesting charge transport properties. The trifluoromethyl group can also enhance the solubility of the resulting materials in organic solvents, which is advantageous for solution-based processing techniques commonly used in the fabrication of large-area and flexible electronic devices.

Table 1: Hypothetical Electronic Properties of a Polymer Derived from this compound

PropertyValue
HOMO Level-5.5 eV
LUMO Level-2.8 eV
Band Gap2.7 eV
Charge Carrier Mobility> 10⁻³ cm²/Vs

Integration into Organic Light-Emitting Diode (OLED) Structures

Indole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) due to their charge-transporting and emissive properties. The incorporation of this compound into the design of OLED materials could offer several advantages. The trifluoromethyl group can enhance the electron-transporting capabilities of a material, making this indole derivative a potential component for electron-transport layers (ETLs) or host materials in the emissive layer of an OLED.

Furthermore, the rigid and planar structure of the indole ring can be functionalized to create fluorescent or phosphorescent emitters. The presence of the CF3 group could influence the emission wavelength and quantum efficiency of such emitters. For example, by carefully designing the molecular structure, it might be possible to achieve deep blue emission, which is still a challenge in OLED technology. The improved thermal and morphological stability often associated with fluorinated organic materials could also contribute to the longevity and performance of OLED devices.

Table 2: Potential Performance Metrics of an OLED Device Utilizing a this compound-based Emitter

ParameterProjected Value
Emission ColorBlue
External Quantum Efficiency (EQE)> 5%
Turn-on Voltage< 4 V
Luminance> 1000 cd/m²

Applications in Polymer Science and Functional Polymers

The this compound moiety can be incorporated into polymer backbones or as pendant groups to create functional polymers with unique properties. The trifluoromethyl group is known to impart desirable characteristics to polymers, such as increased thermal stability, chemical resistance, and altered optical and electronic properties. Copolymers of methyl methacrylate with fluorinated styrenes have shown enhanced thermal stability and reduced water absorption. researchgate.net

Polymers containing the this compound unit could be synthesized via various polymerization techniques. These polymers might exhibit interesting photophysical properties, such as fluorescence, making them suitable for applications in sensors or as active layers in electronic devices. The presence of the indole nitrogen atom also offers a site for further chemical modification, allowing for the fine-tuning of the polymer's properties after polymerization.

Table 3: Comparative Properties of a Hypothetical Polymer with and without the Trifluoromethyl Group

PropertyStandard Indole-based PolymerThis compound-based Polymer
Thermal Decomposition Temperature (TGA)~350 °C> 400 °C
Water AbsorptionModerateLow
Solubility in Organic SolventsModerateHigh
Refractive Index~1.60~1.55

Development of Sensing and Detection Technologies

The indole scaffold is a key component in many chemosensors due to its ability to engage in hydrogen bonding and π-π stacking interactions. The unique electronic properties conferred by the trifluoromethyl group in this compound could be harnessed to develop highly sensitive and selective sensors for various analytes.

For example, a sensor based on this compound could be designed to detect specific ions or small molecules through changes in its fluorescence or colorimetric response. The electron-deficient nature of the trifluoromethyl-substituted aromatic ring could enhance its interaction with electron-rich analytes. Furthermore, the development of graphene-based field-effect transistors (G-FETs) for the detection of volatile organic compounds like indole suggests that functionalizing the graphene surface with derivatives of this compound could lead to sensors with improved selectivity and sensitivity.

Future Research Directions and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of trifluoromethylated indoles is an area of continuous development, with a strong emphasis on improving efficiency, regioselectivity, and sustainability. Traditional methods are often being replaced by greener alternatives that utilize less hazardous reagents and milder reaction conditions openmedicinalchemistryjournal.comresearchgate.net.

Future research is focused on several key areas:

Catalyst Innovation : There is a persistent need for new catalytic systems that are highly specific, selective, and reusable under ambient conditions . This includes the development of metal-catalyzed reactions (e.g., using palladium, copper) and metal-free approaches mdpi.comderpharmachemica.comresearchgate.net.

Flow Chemistry : Continuous-flow synthesis offers a significant improvement over batch methods by providing better control over reaction parameters, enhancing safety for exothermic processes, and facilitating scalability researchgate.net. This methodology is a promising route for the industrial production of trifluoromethylated heterocycles researchgate.net.

Photoredox Catalysis : Visible-light-induced synthesis represents a novel and sustainable approach, harnessing photon energy to selectively introduce trifluoromethyl groups, often obviating the need for traditional catalysts acs.org.

Multicomponent Reactions (MCRs) : Innovative MCRs that assemble the indole (B1671886) core in fewer steps from readily available starting materials are being developed. These methods are highly sustainable, often using benign solvents like ethanol and avoiding metal catalysts researchgate.netrsc.org.

Domino Reactions : Strategies involving domino trifluoromethylation and cyclization from accessible precursors allow for the efficient and precise placement of the CF3 group in a one-pot method nih.gov.

Table 1: Comparison of Synthetic Methodologies for Trifluoromethylated Indoles
MethodologyKey FeaturesAdvantagesRepresentative Reagents/CatalystsReferences
Domino Trifluoromethylation/CyclizationOne-pot synthesis from 2-alkynylanilines.High efficiency, precise CF3 placement.CuCF3 nih.gov
Visible-Light Photoredox CatalysisUses light energy to initiate trifluoromethylation.Sustainable, metal-free options, mild conditions.Langlois' reagent (CF3SO2Na) acs.org
Palladium-Catalyzed AnnulationRegioselective functionalization of alkenes.Access to structurally diverse indoles and indolines.Pd(hfac)2, Trifluoroacetimidoyl chlorides nih.gov
Continuous-Flow SynthesisReaction performed in a continuously flowing stream.Scalable, enhanced safety, better control.Trifluoroacetic anhydride (B1165640) (TFAA) researchgate.net
Multicomponent Reactions (MCRs)De novo assembly from simple, inexpensive precursors.Highly sustainable, mild conditions, no metal catalyst.Anilines, glyoxal dimethyl acetal, isocyanides researchgate.netrsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and compound design by accelerating the process and improving prediction accuracy spectroscopyonline.com. For indole derivatives, these technologies can be applied at multiple stages of the research and development pipeline.

De Novo Design : AI algorithms can generate novel chemical structures, including new indole scaffolds, from scratch based on desired biological properties mdpi.com. This allows for the exploration of vast chemical space to identify molecules with potentially enhanced activity and favorable pharmacokinetic profiles mdpi.comnih.gov.

Property Prediction : ML models are adept at predicting the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds based on their structure mdpi.com. This early-stage virtual screening helps prioritize candidates with a higher likelihood of success, reducing the time and cost associated with experimental testing mdpi.commdpi.com.

High-Throughput Virtual Screening (HTVS) : AI and ML methods can screen vast libraries of virtual compounds against specific biological targets, identifying potential hits with greater efficiency than traditional screening methods spectroscopyonline.com. Structure-aware deep learning approaches can account for the 3D structure of the target, leading to more accurate predictions of binding affinity mdpi.com.

Structure Elucidation : AI-based tools are being developed to automate the process of determining a compound's structure by interpreting spectral data (e.g., NMR, Mass Spectrometry), which can significantly speed up the characterization of newly synthesized indole derivatives mdpi.com.

Exploration of New Biological Targets and Disease Indications

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide spectrum of biological activities wikipedia.orgwikipedia.orgresearchgate.net. The introduction of a trifluoromethyl group can further modulate these activities, opening doors to new therapeutic applications mdpi.com.

Future research will likely focus on exploring new biological targets and disease areas for compounds like 2-methyl-4-(trifluoromethyl)-1H-indole. The versatility of the indole nucleus allows it to interact with a diverse range of receptors and enzymes researchgate.net. Based on the known activities of similar compounds, potential areas of exploration include:

Oncology : Indole derivatives have shown promise as anticancer agents by targeting tubulin polymerization, protein kinases, and topoisomerases derpharmachemica.comwikipedia.org. Research can be directed towards identifying novel kinase targets or overcoming drug resistance mechanisms.

Neurodegenerative Diseases : Given the structural similarity of indole to neurotransmitters like serotonin, derivatives can be designed to target proteins implicated in conditions such as Alzheimer's and Parkinson's disease nih.govnih.gov.

Infectious Diseases : The indole framework is present in compounds with potent antibacterial, antiviral (including anti-HIV and anti-HCV), and antifungal properties openmedicinalchemistryjournal.comwikipedia.orgresearchgate.net. New derivatives could be explored to combat drug-resistant pathogens.

Inflammatory Disorders : Indomethacin is a well-known indole-based nonsteroidal anti-inflammatory drug (NSAID) derpharmachemica.com. Future work could focus on developing more selective anti-inflammatory agents with improved side-effect profiles.

Table 2: Potential Biological Targets and Disease Indications for Indole Derivatives
Disease AreaPotential Biological TargetsTherapeutic RationaleReferences
CancerTubulin, Protein Kinases, Topoisomerases, Estrogen Receptor Alpha (ERα)Inhibition of cell proliferation, induction of apoptosis, overcoming drug resistance. derpharmachemica.comwikipedia.org
Infectious DiseasesBacterial cell wall synthesis, viral replication enzymes (e.g., reverse transcriptase, protease)Development of new antimicrobials and antivirals to address resistance. openmedicinalchemistryjournal.comwikipedia.orgresearchgate.net
Neurodegenerative DisordersSerotonin receptors, enzymes involved in amyloid-beta plaque formationModulation of neurotransmission, neuroprotection against oxidative stress. derpharmachemica.comnih.govnih.gov
Inflammatory DisordersCyclooxygenase (COX) enzymesReduction of inflammation and pain. derpharmachemica.com

Advanced Materials Development from Indole Scaffolds

Beyond pharmaceuticals, the unique electronic and photophysical properties of the indole scaffold make it an attractive building block for advanced functional materials nih.govnih.gov. The incorporation of trifluoromethyl groups can further enhance properties like thermal stability and solubility, which are crucial for materials applications.

Future research directions in materials science include:

Organic Electronics : Indole-based polymers and copolymers are being investigated for their use in organic electronics wikipedia.org. Polyindoles can be designed to have customizable electrical conductivity and photoluminescence . Donor-acceptor copolymers containing extended indole units, such as indolo[3,2-b]indole, have shown high power conversion efficiencies in organic solar cells.

Fluorescent Sensors : The inherent fluorescence of the indole ring allows for its use in chemosensors wikipedia.org. Indole derivatives can be designed to detect specific metal ions (e.g., Zn²⁺, Fe³⁺) or anions (e.g., F⁻) through changes in their fluorescence or color, with applications in environmental monitoring and biological imaging mdpi.comresearchgate.netacs.orgmdpi.com.

Bio-based Polymers : As a ubiquitous structure in nature, indole serves as a potential bio-based feedstock for creating sustainable polymers researchgate.net. Researchers have synthesized indole-based aromatic polyesters with high thermal stability and tunable properties, presenting a viable alternative to petroleum-based plastics researchgate.net.

Porous Materials : Indole units can be incorporated into microporous organic polymers. These materials possess high surface areas and have shown potential in applications such as the capture of iodine from water, relevant to environmental remediation researchgate.net.

Collaborative Initiatives Across Chemistry, Biology, and Materials Science

The multifaceted potential of this compound and related compounds necessitates a deeply collaborative and interdisciplinary approach. The challenges and opportunities, from designing sustainable syntheses to discovering novel applications, cannot be adequately addressed by a single discipline.

Future progress will depend on synergistic initiatives:

Chemistry and Biology : Medicinal chemists synthesize novel indole derivatives, while computational biologists use AI to predict their activity and clinical researchers evaluate their therapeutic potential wikipedia.org. This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery.

Chemistry and Materials Science : Organic chemists design and synthesize new indole-based monomers and polymers, which materials scientists then characterize and fabricate into devices like organic solar cells, sensors, and sustainable plastics researchgate.netnih.gov.

Biology and Computer Science : The integration of AI/ML into biological research is crucial for identifying new drug targets, understanding disease mechanisms, and predicting how a molecule like this compound might interact within a complex biological system spectroscopyonline.com.

Such collaborative efforts will be critical in translating the fundamental chemical properties of indole scaffolds into tangible benefits, whether in the form of new medicines, advanced materials, or sustainable technologies wikipedia.org.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl-4-(trifluoromethyl)-1H-indole, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via electrophilic substitution or cross-coupling reactions. For example, trifluoromethyl groups are often introduced using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or iodine-mediated reactions (see , Table 1). Optimization involves varying solvents (e.g., MeCN), catalysts (e.g., I₂, FeCl₃), and temperatures. High yields (e.g., 98%) are achievable under iodine catalysis at 40°C .
  • Key Tools : Reaction monitoring via TLC and purification via column chromatography (e.g., 70:30 EtOAc:hexane) are critical .

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

  • Methodology :

  • NMR : ¹H, ¹³C, and ¹⁹F NMR identify substituents and confirm regiochemistry. For example, the trifluoromethyl group appears as a singlet in ¹⁹F NMR (~-60 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight and fragmentation patterns .
    • Validation : Cross-check spectral data with computational simulations (e.g., DFT) or reference compounds .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .
    • Documentation : Review Safety Data Sheets (SDS) for GHS classification and emergency procedures .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yields of this compound derivatives?

  • Experimental Design : Use Design of Experiments (DoE) to test variables (catalyst loading, solvent polarity, temperature). For example, iodine (10 mol%) in MeCN at 40°C achieves 98% yield for analogous indole derivatives .
  • Data Analysis : Compare yields and purity via HPLC or GC-MS. Contradictions in yield trends (e.g., lower yields at higher temps) may indicate side reactions or decomposition .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities in this compound derivatives?

  • Protocol :

  • Grow crystals via slow evaporation (e.g., EtOAc/hexane).
  • Use SHELX programs (SHELXS-97 for solution, SHELXL-97 for refinement) to analyze diffraction data .
    • Challenges : Address weak hydrogen bonding (e.g., N–H···π interactions) and thermal motion artifacts .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • Troubleshooting :

  • Perform 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.
  • Validate via XRD or compare with structurally similar compounds (e.g., 3-(4-fluorobenzyl)-2-CF₃-indole in ) .
    • Case Study : Discrepancies in ¹³C NMR may arise from dynamic effects (e.g., rotational barriers in trifluoromethyl groups) .

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Reactant of Route 1
2-methyl-4-(trifluoromethyl)-1H-indole
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Reactant of Route 2
2-methyl-4-(trifluoromethyl)-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.